Cas no 143692-48-2 (GYKI 53655 hydrochloride)

GYKI 53655 hydrochloride is a selective and potent non-competitive antagonist of the AMPA receptor, exhibiting high affinity for GluA2-containing receptors. This compound is widely utilized in neuroscience research to study excitatory synaptic transmission and neuroprotective mechanisms. Its hydrochloride salt form ensures improved solubility and stability, facilitating precise dosing in experimental applications. GYKI 53655 hydrochloride demonstrates minimal off-target effects, making it a reliable tool for investigating AMPA receptor-mediated processes in neurological disorders such as epilepsy and ischemia. The compound’s well-characterized pharmacological profile supports its use in both in vitro and in vivo studies, providing consistent and reproducible results.
GYKI 53655 hydrochloride structure
GYKI 53655 hydrochloride structure
Product name:GYKI 53655 hydrochloride
CAS No:143692-48-2
MF:C19H21ClN4O3
Molecular Weight:388.848043203354
CID:220593
PubChem ID:126757

GYKI 53655 hydrochloride 化学的及び物理的性質

名前と識別子

    • 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide,5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1)
    • GYKI 53655 hydrochloride
    • 1-(4-AMinophenyl)-3-MethylcarbaMyl-4-Methyl-3,4-dihydro-7,8-Methylenedioxy-5H-2,3-benzodiazepinehydrochloride
    • GYKI53655 hydrochloride
    • GYKI53655 HCl
    • 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine-7-carboxamide, 8,9-dihydro-5-(4-aminophenyl)-N,8-dimethyl-, monohydrochloride
    • C19H20N4O3.HCl
    • Q27271407
    • 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
    • 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methyle
    • LY-300168 MONOHYDROCHLORIDE
    • 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
    • 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydr
    • 8,9-DIHYDRO-5-(4-AMINOPHENYL)-N,8-DIMETHYL-7H-1,3-DIOXOLO(4,5-H)(2,3)BENZODIAZEPINE- 7-CARBOXAMIDE HCL
    • JI4631600
    • Toxic solid, organic, n.o.s. (Buspirone hydrochloride)
    • Toxic solid, organic, n.o.s. (GYKI 53655 hydrochloride)
    • 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1)
    • DTXSID10931992
    • 143692-48-2
    • HY-103228
    • J-007858
    • LY-300168 MONOHYDROCHLORIDE, (+/-)-
    • 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
    • LY300168 (hydrochloride)
    • LY 300168
    • UNII-91HGG22IDM
    • AKOS024457164
    • 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-ben zodiazepine hydrochloride
    • MS-26456
    • 7H-1,3-DIOXOLO(4,5-H)(2,3)BENZODIAZEPINE-7-CARBOXAMIDE, 5-(4-AMINOPHENYL)-8,9-DIHYDRO-N,8-DIMETHYL-, HYDROCHLORIDE (1:1)
    • HB0312
    • CS-0025621
    • GYKI 53655 (hydrochloride)
    • 91HGG22IDM
    • G13093
    • 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine
    • DA-53798
    • SCHEMBL25271920
    • インチ: 1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H
    • InChIKey: ASLCSBBDVWPSQT-UHFFFAOYSA-N
    • SMILES: Cl[H].O1COC2=C1C=C1C(=C2)C(C2C=CC(=CC=2)N([H])[H])=NN(C(N([H])C)=O)C(C)C1

計算された属性

  • 精确分子量: 388.1302182g/mol
  • 同位素质量: 388.1302182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 1
  • 複雑さ: 561
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.2

じっけんとくせい

  • Solubility: H2O: >10mg/mL

GYKI 53655 hydrochloride Security Information

  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

GYKI 53655 hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemScence
CS-0025621-5mg
GYKI 53655 (hydrochloride)
143692-48-2 98.15%
5mg
$120.0 2022-04-27
ChemScence
CS-0025621-100mg
GYKI 53655 (hydrochloride)
143692-48-2 98.15%
100mg
$1200.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T15456-10 mg
GYKI53655 hydrochloride
143692-48-2
10mg
¥1480.00 2022-04-26
eNovation Chemicals LLC
Y1248960-10mg
1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydrochloride
143692-48-2 98%
10mg
$370 2024-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13926-50mg
GYKI 53655 hydrochloride
143692-48-2 98%
50mg
¥6656.00 2023-09-09
TRC
G932055-50mg
GYKI 53655 Hydrochloride
143692-48-2
50mg
$ 895.00 2022-06-04
eNovation Chemicals LLC
Y1248960-50mg
1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydrochloride
143692-48-2 98%
50mg
$1200 2024-06-06
MedChemExpress
HY-103228-100mg
GYKI 53655 hydrochloride
143692-48-2 98.15%
100mg
¥12000 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-361203-10 mg
GYKI 53655 hydrochloride,
143692-48-2
10mg
¥1,655.00 2023-07-10
MedChemExpress
HY-103228-5mg
GYKI 53655 hydrochloride
143692-48-2 98.15%
5mg
¥1200 2024-04-20

GYKI 53655 hydrochloride 関連文献

GYKI 53655 hydrochlorideに関する追加情報

GYKI 53655 Hydrochloride: A Comprehensive Overview

GYKI 53655 Hydrochloride, also known by its CAS number 143692-48-2, is a compound of significant interest in the fields of pharmacology and neuroscience. This compound has been extensively studied for its unique properties and potential applications in drug development. The name GYKI 53655 Hydrochloride itself suggests its origin, with "GYKI" often denoting compounds developed by Gedeon Richter, a prominent pharmaceutical company. The "Hydrochloride" suffix indicates that the compound exists in its hydrochloric acid salt form, which is a common practice in pharmaceutical chemistry to enhance solubility and stability.

Recent advancements in research have shed light on the mechanisms of action of GYKI 53655 Hydrochloride. Studies suggest that this compound acts as a selective agonist at certain receptor sites, particularly those involved in neurotransmitter regulation. Its ability to modulate these receptors makes it a promising candidate for treating various neurological disorders, including epilepsy, anxiety, and sleep disorders. The compound's specificity is a key factor in its potential therapeutic applications, as it minimizes off-target effects that are often associated with broad-spectrum drugs.

The chemical structure of 143692-48-2 plays a crucial role in its pharmacokinetic properties. The molecule contains a benzodiazepine-like framework, which is known for its ability to interact with GABA receptors. However, unlike traditional benzodiazepines, GYKI 53655 Hydrochloride exhibits a more selective profile, targeting specific subtypes of GABA receptors. This selectivity not only enhances its efficacy but also reduces the risk of dependence and tolerance, which are common issues with benzodiazepine-based medications.

One of the most exciting developments involving GYKI 53655 Hydrochloride is its potential use in precision medicine. Researchers are exploring how this compound can be tailored to individual patient needs based on genetic and biomarker data. For instance, studies have shown that certain populations may respond more favorably to GYKI 53655 Hydrochloride due to variations in their GABA receptor expression levels. This personalized approach could revolutionize the treatment of neurological conditions by ensuring that patients receive the most effective therapy with minimal side effects.

In addition to its therapeutic potential, GYKI 53655 Hydrochloride has also been utilized as a research tool in neurobiology. Its ability to selectively modulate GABA receptors makes it an invaluable compound for studying the underlying mechanisms of neurological diseases. By using 143692-48-2, researchers can gain insights into how these receptors contribute to brain function and dysfunction, paving the way for the development of novel therapeutic strategies.

From a manufacturing standpoint, the synthesis of GYKI 53655 Hydrochloride involves a series of complex chemical reactions designed to achieve high purity and consistency. The process typically begins with the preparation of intermediate compounds, followed by careful purification steps to isolate the final product. Quality control measures are stringent to ensure that the resulting compound meets pharmacopeial standards, making it suitable for both research and clinical use.

The future outlook for GYKI 53655 Hydrochloride is promising, with ongoing clinical trials exploring its efficacy in treating a range of conditions. One area of particular interest is its potential role in managing sleep disorders, where traditional treatments often fall short due to issues like tolerance and rebound insomnia. Early results from these trials suggest that 143692-48-2 may offer a safer and more effective alternative for patients struggling with sleep disturbances.

In conclusion, GYKI 53655 Hydrochloride (CAS No: 143692-48-2) represents a significant advancement in pharmaceutical science. Its unique chemical properties, selective receptor activity, and potential for personalized medicine make it a compound of great interest to researchers and clinicians alike. As ongoing studies continue to uncover new applications and mechanisms of action, 143692-48-2 stands poised to make a meaningful impact on the treatment of neurological disorders worldwide.

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